{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Overview
Description
{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Biological Activity
{[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological activities.
Structure and Properties
The molecular formula of this compound is C13H13N3O3S2, with a molecular weight of 323.39 g/mol. The structure incorporates a thiadiazole ring, which is known for its ability to interact with biological targets due to its unique electronic properties.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds within this class exhibit activity against various bacteria and fungi. For instance:
- Antibacterial : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Antifungal : These derivatives also exhibit antifungal activity against strains like Candida albicans, making them potential candidates for treating fungal infections .
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity has been linked to their ability to modulate signaling pathways related to inflammation .
Anticancer Activity
The anticancer potential of 1,3,4-thiadiazole derivatives has been widely studied. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
- Case Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can significantly reduce the viability of cancer cells compared to standard chemotherapeutics .
Summary of Biological Activities
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with biological macromolecules:
Properties
IUPAC Name |
2-[[5-[(2-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-8-4-2-3-5-9(8)14-12(19)13-16-15-10(21-13)6-20-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEASZCUYVLKWMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(S2)CSCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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